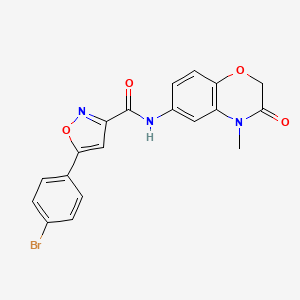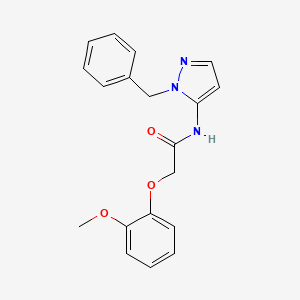![molecular formula C20H19N5O2 B11321402 N-[2-(1H-Indol-3-YL)ethyl]-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide](/img/structure/B11321402.png)
N-[2-(1H-Indol-3-YL)ethyl]-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-YL)éthyl]-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide est un composé organique complexe qui présente un groupement indole, un cycle pyridine et un cycle oxadiazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[2-(1H-indol-3-YL)éthyl]-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide implique généralement le couplage de dérivés de la tryptamine avec des intermédiaires contenant de la pyridine et de l’oxadiazole. Une méthode courante consiste à utiliser la N,N’-dicyclohexylcarbodiimide (DCC) comme agent de couplage pour faciliter la formation de la liaison amide . La réaction est généralement effectuée sous atmosphère inerte, comme l’azote ou l’argon, afin d’éviter l’oxydation et d’autres réactions secondaires.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs automatisés et de systèmes à écoulement continu pourrait améliorer l’efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie seraient utilisées pour garantir la pureté du composé.
Analyse Des Réactions Chimiques
Types de réactions
N-[2-(1H-indol-3-YL)éthyl]-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Les cycles indole et pyridine peuvent être oxydés dans des conditions spécifiques.
Réduction : Le composé peut être réduit pour former différents dérivés.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des dérivés aminés.
Applications de la recherche scientifique
N-[2-(1H-indol-3-YL)éthyl]-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux et de polymères avancés
Applications De Recherche Scientifique
N-[2-(1H-Indol-3-YL)ethyl]-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mécanisme D'action
Le mécanisme d’action de N-[2-(1H-indol-3-YL)éthyl]-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide implique son interaction avec des cibles et des voies moléculaires spécifiques. Le groupement indole peut interagir avec divers récepteurs et enzymes, tandis que les cycles pyridine et oxadiazole contribuent à l’activité biologique globale du composé. Ces interactions peuvent moduler les processus cellulaires, conduisant aux effets observés du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
N-[2-(1H-indol-3-yl)éthyl]-2-(4-isobutylphényl)propanamide : Présente un groupement indole et un cycle phényle.
N-(2-(1H-indol-3-yl)éthyl)-2-(6-méthoxynaphtalène-2-yl)propanamide : Contient un groupement indole et un cycle naphtalène.
N-(2-(1H-indol-3-yl)éthyl)-2-(2-fluoro-[1,1’-biphényl]-4-yl)propanamide : Comprend un groupement indole et un cycle biphényle
Unicité
N-[2-(1H-indol-3-YL)éthyl]-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide est unique en raison de la présence du cycle oxadiazole, qui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C20H19N5O2 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C20H19N5O2/c26-18(22-11-9-14-13-23-17-6-2-1-5-16(14)17)7-8-19-24-20(25-27-19)15-4-3-10-21-12-15/h1-6,10,12-13,23H,7-9,11H2,(H,22,26) |
Clé InChI |
VLBIOGIVXVTBME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=NC(=NO3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11321323.png)
![8-(3-bromophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11321336.png)
![4-({[2-Ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)benzamide](/img/structure/B11321351.png)

![3-Methyl-4-(2,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11321355.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11321357.png)
![5-(Benzylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11321364.png)
![4-[({2-[2,2-Dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11321366.png)
![4-[4-(4-Ethylbenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11321370.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}acetamide](/img/structure/B11321371.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11321372.png)

![N-(4-{[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B11321408.png)
![[(1-benzyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B11321413.png)
